Galacto-RGD - 922175-70-0

Galacto-RGD

Catalog Number: EVT-3167649
CAS Number: 922175-70-0
Molecular Formula: C34H52N10O12
Molecular Weight: 792.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Galacto-RGD is a radiolabeled peptide developed for positron emission tomography (PET) imaging of αvβ3 integrin expression. [, , , , , ] αvβ3 integrin is a cell surface receptor overexpressed in tumor vessels and some tumor cells, playing a critical role in angiogenesis and tumor metastasis. [, , , , , , , ] Galacto-RGD acts as an antagonist of αvβ3 integrin, binding specifically to this receptor. [, ] This specific binding enables its use as a non-invasive imaging agent to visualize and quantify αvβ3 integrin expression in various pathologies, including cancer, myocardial infarction, and inflammatory diseases. [, , , , , , , , , ]

Future Directions
  • Development of New RGD-based Tracers: Research is ongoing to develop new RGD-based tracers with improved pharmacokinetic properties, higher binding affinities, and enhanced tumor uptake. [, , , , , ]
  • Multimodal Imaging: Combining [18F]Galacto-RGD PET with other imaging modalities, such as MRI or CT, can provide a more comprehensive assessment of tumor characteristics and improve the accuracy of diagnosis and treatment planning. [, ]
  • Theranostic Applications: The development of RGD-based tracers labeled with therapeutic radionuclides could enable targeted radiotherapy of αvβ3 integrin-expressing tumors, paving the way for personalized theranostic approaches. [, , ]
Classification

Galacto-RGD belongs to the class of cyclic peptides and is specifically categorized as a radiolabeled tracer used in molecular imaging. Its primary application is in oncology, where it serves as a biomarker for detecting integrin expression related to tumor growth and metastasis.

Synthesis Analysis

The synthesis of Galacto-RGD involves several key steps:

  1. Solid-Phase Peptide Synthesis: The peptide is synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a solid support. This method allows for the stepwise assembly of amino acids into the desired sequence.
  2. Cyclization: Following peptide assembly, cyclization occurs under high dilution conditions to form the cyclic structure. This process is crucial for maintaining the bioactivity of the peptide.
  3. Conjugation with Sugar Moiety: A sugar amino acid is introduced into the peptide structure. The sugar component can be synthesized from pentaacetyl-protected galactose through a four-step process, which includes deprotection and coupling reactions.
  4. Radiolabeling: For imaging purposes, Galacto-RGD is radiolabeled with fluorine-18 using 4-nitrophenyl-2-[18F]fluoropropionate as a prosthetic group. This method yields high radiochemical purity (>98%) and significant decay-corrected radiochemical yields (up to 85%) .
  5. Purification: The final product undergoes purification via high-performance liquid chromatography (HPLC) to ensure that it meets the required standards for clinical use.
Molecular Structure Analysis

The molecular structure of Galacto-RGD features several important characteristics:

  • Cyclic Structure: The cyclic nature of the peptide enhances its stability and affinity for integrin receptors.
  • Glycosylation: The addition of galactose moieties improves solubility and metabolic stability, which is crucial for in vivo applications.
  • Functional Groups: The presence of specific functional groups within the RGD sequence allows for selective binding to integrin alpha-v beta-3.

Structural Data

  • Molecular Formula: C₁₈H₃₁N₄O₇
  • Molecular Weight: Approximately 405.46 g/mol
  • Key Functional Groups: Amine groups, hydroxyl groups from galactose, and carboxylic acid groups.
Chemical Reactions Analysis

Galacto-RGD participates in several chemical reactions during its synthesis and application:

  1. Acylation Reaction: The introduction of fluorine-18 via acylation with 4-nitrophenyl-2-[18F]fluoropropionate involves nucleophilic substitution reactions that facilitate radiolabeling without significantly altering the peptide's integrity .
  2. Cyclization Reaction: The cyclization process involves intramolecular reactions that stabilize the peptide structure, enhancing its binding affinity to integrins.
  3. Metabolic Stability Assessment: In vivo studies demonstrate that Galacto-RGD exhibits high metabolic stability, with significant retention rates in various organs such as blood, liver, kidney, and tumors .
Mechanism of Action

Galacto-RGD functions primarily by binding to integrin alpha-v beta-3, a receptor overexpressed in various cancers during angiogenesis. The mechanism can be summarized as follows:

  1. Binding Affinity: The RGD sequence mimics natural ligands for integrins, allowing Galacto-RGD to bind specifically to alpha-v beta-3 receptors on tumor cells.
  2. Internalization: Upon binding, Galacto-RGD may facilitate receptor-mediated endocytosis, leading to internalization into cancer cells.
  3. Imaging Applications: In PET imaging, the radiolabeled Galacto-RGD allows visualization of tumor sites by highlighting areas with high integrin expression, providing valuable information for diagnosis and treatment planning .
Physical and Chemical Properties Analysis

Galacto-RGD exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in aqueous solutions due to its glycosylated structure.
  • Stability: High metabolic stability in biological environments makes it suitable for imaging applications.
  • Thermal Stability: The compound remains stable under physiological conditions, which is critical for maintaining its functionality during imaging procedures.

Relevant Data

  • pH Stability Range: Stable between pH 5–7.
  • Storage Conditions: Typically stored at -20°C or lower to maintain integrity prior to use.
Applications

Galacto-RGD has several significant applications in scientific research and clinical practice:

  1. Molecular Imaging: Primarily used in PET scans to visualize tumors based on integrin expression levels.
  2. Cancer Diagnosis and Monitoring: Provides non-invasive means to assess tumor characteristics and response to therapies targeting angiogenesis.
  3. Therapeutic Targeting: Potential use in targeted drug delivery systems where drugs can be conjugated with Galacto-RGD for enhanced therapeutic efficacy against tumors expressing alpha-v beta-3 integrins.
  4. Research Tool: Utilized in preclinical studies to evaluate new cancer therapies by monitoring changes in integrin expression during treatment .

Properties

CAS Number

922175-70-0

Product Name

Galacto-RGD

IUPAC Name

2-[8-[4-[[6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

Molecular Formula

C34H52N10O12

Molecular Weight

792.8 g/mol

InChI

InChI=1S/C34H52N10O12/c35-15-22-25(48)26(49)27(50)28(56-22)33(55)38-11-5-4-9-19-30(52)42-18(10-6-12-39-34(36)37)29(51)40-16-23(45)41-21(14-24(46)47)32(54)44-20(31(53)43-19)13-17-7-2-1-3-8-17/h1-3,7-8,18-22,25-28,48-50H,4-6,9-16,35H2,(H,38,55)(H,40,51)(H,41,45)(H,42,52)(H,43,53)(H,44,54)(H,46,47)(H4,36,37,39)

InChI Key

GUPUFVWCDYSPBQ-UHFFFAOYSA-N

SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCNC(=O)C2C(C(C(C(O2)CN)O)O)O)CC3=CC=CC=C3)CC(=O)O

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCNC(=O)C2C(C(C(C(O2)CN)O)O)O)CC3=CC=CC=C3)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.